

# Ginkgolide B: A Comparative Review of Its Therapeutic Effects

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Angelylisisogomisin O*

Cat. No.: B605508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ginkgolide B, a unique terpene trilactone isolated from the leaves of the *Ginkgo biloba* tree, has garnered significant scientific interest for its diverse pharmacological activities.<sup>[1][2]</sup> As a potent and specific antagonist of the platelet-activating factor (PAF) receptor, its therapeutic potential spans a range of disorders, from neurodegenerative diseases to inflammatory conditions and cancer.<sup>[1][3][4]</sup> This guide provides a comprehensive comparison of the experimental evidence supporting the therapeutic effects of ginkgolide B, presenting quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to facilitate objective evaluation and inform future research and development.

## Neuroprotective Effects

Ginkgolide B exhibits significant neuroprotective properties, primarily investigated in the context of cerebral ischemia (stroke), and neurodegenerative conditions like Alzheimer's and Parkinson's disease.<sup>[1][5]</sup> Its mechanisms of action are multifactorial, involving anti-inflammatory, anti-apoptotic, and antioxidant effects.<sup>[1][2][6]</sup>

### Key Mechanisms:

- **Anti-Apoptosis:** Ginkgolide B has been shown to reduce programmed cell death in neuronal tissues. It modulates the expression of apoptotic proteins, notably by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.<sup>[7][8][9]</sup> This action is often mediated through the activation of survival signaling pathways like PI3K/Akt.<sup>[10]</sup>

- Antioxidant Activity: The compound enhances the cellular antioxidant defense system. It upregulates key antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) by activating the Akt/Nrf2 signaling pathway, thereby protecting neurons from oxidative stress-induced injury.[1][2]
- Anti-Inflammatory Action: By inhibiting PAF and modulating pathways like TLR4/NF-κB, ginkgolide B reduces the production of pro-inflammatory cytokines in the central nervous system, mitigating neuroinflammation.[1][6][11]
- Excitotoxicity Reduction: Ginkgolide B can inhibit glutamate-induced damage by acting on NMDA and AMPA receptors, preventing excessive calcium influx and subsequent neuronal death.[1]

#### Comparative Data on Neuroprotective Effects

| Study & Model                    | Treatment Protocol                                                                | Key Outcomes & Efficacy        | Control/Alternative                                                                                                                                                                    |
|----------------------------------|-----------------------------------------------------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ischemic Stroke (in vivo)[7]     | Rat model with middle cerebral artery occlusion (MCAO)                            | 10 mg/kg Ginkgolide B (i.v.)   | Significantly reduced cerebral PAF levels in an exposure-response manner ( $R^2 = 0.9123$ ). Alleviated cerebral infarction and improved neurological function scores within 24 hours. |
| Ischemic Stroke (in vitro)[8]    | Rat cortical neuron network with oxygen-glucose deprivation/reoxygenation (OGD/R) | Pretreatment with Ginkgolide B | Increased neuron viability, inhibited apoptosis by regulating Bax and Bcl-2 expression, and enhanced the integrity of the endothelial barrier (increased ZO-1 and occludin).           |
| Neuroinflammation (in vivo)[11]  | C57BL/6 mice with LPS-induced inflammation                                        | Ginkgolide B treatment         | Significantly reduced the LPS-induced increase in TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 protein expression in the hippocampus and striatum.                                          |
| Neuroinflammation (in vitro)[11] | LPS-activated BV2 microglial cells                                                | Ginkgolide B treatment         | Dose-dependently inhibited the secretion of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 and reduced nitric oxide (NO) production.                                                          |

## Signaling Pathways in Neuroprotection

[Click to download full resolution via product page](#)

Caption: Ginkgolide B neuroprotective signaling pathways.

## Anti-inflammatory Effects

Ginkgolide B's anti-inflammatory properties are well-documented and are central to many of its therapeutic effects. The primary mechanism is its potent antagonism of the platelet-activating factor (PAF), a key mediator in inflammation.[1][3] It also directly interferes with inflammatory signaling cascades.

Key Mechanisms:

- PAF Receptor (PAFR) Antagonism: Ginkgolide B is a competitive inhibitor of PAFR. By blocking PAF from binding to its receptor, it prevents the activation of downstream signaling, including phospholipase C activation and neutrophil chemotaxis, thereby reducing inflammatory responses.[1]
- TLR4/NF-κB Pathway Inhibition: It suppresses the Toll-like receptor 4 (TLR4)-mediated inflammatory response. This inhibition prevents the phosphorylation and subsequent activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, leading to decreased production of cytokines like TNF-α, IL-1β, and IL-6.[1][6]
- MAPK Pathway Modulation: Ginkgolide B has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, which are crucial for transducing inflammatory signals.[6][12][13]

#### Comparative Data on Anti-inflammatory Effects

| Study & Model                       | Treatment Protocol                     | Key Outcomes & Efficacy        | Control/Alternative                                                                                                                                                                |
|-------------------------------------|----------------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Asthma (in vivo)[12]                | Ovalbumin (OVA)-sensitized BALB/c mice | 40 mg/kg Ginkgolide B          | Significantly decreased IL-5 and IL-13 in bronchoalveolar lavage fluid (BALF). Substantially inhibited eosinophil count in BALF and lung tissue and reduced mucus hyper-secretion. |
| General Inflammation (in vitro)[13] | RAW264.7 macrophage cells              | Co-treatment with Ginkgolide B | Inhibited the release of nitric oxide (NO) and affected the expression of iNOS and COX2 genes on the NF-κB and MAPK pathways.                                                      |
| Neuroinflammation (in vivo)[11]     | LPS-induced mice                       | Ginkgolide B treatment         | Markedly reduced protein expression of TNF-α, IL-1β, and IL-6 in the brain.                                                                                                        |

## Signaling Pathway in Inflammation



[Click to download full resolution via product page](#)

Caption: Inhibition of the TLR4/NF-κB signaling cascade by Ginkgolide B.

## Cardiovascular Effects

Ginkgolide B has demonstrated protective effects on the cardiovascular system, particularly in the context of ischemia-reperfusion (I/R) injury, atherosclerosis, and diabetic cardiomyopathy.

[3][4][14]

Key Mechanisms:

- **Cardioprotection in I/R Injury:** A meta-analysis of preclinical studies concluded that ginkgolide B significantly reduces myocardial infarct size and cardiac markers following I/R injury.[3] The mechanisms are linked to anti-oxidation, anti-inflammation, and anti-apoptosis.[3][9]
- **Anti-Atherosclerotic Properties:** It can inhibit multiple processes in the development of atherosclerosis by correcting endothelial dysfunction, inhibiting platelet function, and reducing the formation of macrophage-derived foam cells.[4]
- **Improved Cardiac Function in Diabetes:** In diabetic rat models, ginkgolide B improved hemodynamics, reduced levels of inflammatory cytokines, and alleviated cardiac fibrosis by decreasing the expression of TGF- $\beta$ 1 and  $\alpha$ -SMA.[14]

Comparative Data on Cardiovascular Effects

| Study & Model                         | Treatment Protocol                  | Key Outcomes & Efficacy            | Control/Alternative                                                                                                                                                                      |
|---------------------------------------|-------------------------------------|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Myocardial I/R (Meta-Analysis)[3]     | 19 preclinical studies, 437 animals | Various Ginkgolide B interventions | Significantly reduced myocardial infarct size and cardiac markers (e.g., lactate dehydrogenase, creatine kinase) compared to control groups ( $P < 0.05$ ).                              |
| Diabetic Cardiomyopathy (in vivo)[14] | Diabetic rat model                  | Ginkgolide B treatment             | Significantly decreased malondialdehyde (MDA) concentration and elevated superoxide dismutase (SOD) activity in serum. Reduced cardiac fibrosis markers (TGF- $\beta$ 1, $\alpha$ -SMA). |
| Myocardial I/R (in vivo)[9]           | Male SD rat I/R model               | Ginkgolide B treatment             | Improved left ventricular function, reduced infarct size, and decreased the release of lactate dehydrogenase. Increased Bcl-2/Bax ratio, indicating reduced apoptosis.                   |

## Anti-Cancer Effects

Recent research has highlighted the potential of ginkgolide B as an anti-cancer agent, demonstrating its ability to inhibit proliferation, suppress metastasis, and induce cell death in

various cancer cell lines.[15][16][17]

#### Key Mechanisms:

- Inhibition of Cell Proliferation: Ginkgolide B has been shown to inhibit the growth of gastric, lung, and breast cancer cells in a dose- and time-dependent manner.[15][16][17][18]
- Induction of Apoptosis and Pyroptosis: In gastric cancer cells, ginkgolide B promotes both apoptosis (programmed cell death) and pyroptosis (inflammatory cell death) by increasing the expression of Bax and Gasdermin D (GSDMD) while decreasing Bcl-2.[15][18]
- Suppression of EMT: It inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by modulating markers like E-cadherin and N-cadherin.[15][18]
- PI3K/AKT/mTOR Pathway Deactivation: In gastric cancer, the anti-tumor effects of ginkgolide B are mediated through the deactivation of the PI3K/AKT/mTOR signaling pathway.[15][18]
- Beclin-1-Dependent Autophagy: In lung cancer, ginkgolide B induces autophagy via a beclin-1-dependent mechanism, which contributes to its anti-tumor effect by inhibiting the NLRP3 inflammasome.[16][19]

#### Comparative Data on Anti-Cancer Effects

| Study & Model                     | Treatment Protocol                        | Key Outcomes & Efficacy               | Control/Alternative                                                                                                                                                                  |
|-----------------------------------|-------------------------------------------|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Gastric Cancer (in vitro)[15][18] | AGS and HGC-27 human gastric cancer cells | Dose- and time-dependent Ginkgolide B | Significantly inhibited cell proliferation and colony formation. Markedly suppressed migration and invasion. Increased rates of apoptosis and pyroptosis in a dose-dependent manner. |
| Gastric Cancer (in vivo)[15][18]  | Nude mouse xenograft model (AGS cells)    | Ginkgolide B treatment                | Significantly reduced tumor growth and modulated EMT markers (increased E-cadherin, decreased N-cadherin).                                                                           |
| Lung Cancer (in vitro)[16][19]    | A549 and H1975 human lung cancer cells    | Time-dependent Ginkgolide B           | Inhibited cell proliferation and decreased invasive capacity. Induced beclin-1-dependent autophagy, leading to inhibition of the NLRP3 inflammasome.                                 |

### Signaling Pathway in Gastric Cancer



[Click to download full resolution via product page](#)

Caption: Ginkgolide B deactivates the PI3K/AKT/mTOR pathway in cancer.

## Experimental Protocols: Key Methodologies

### 1. Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia

- Objective: To induce focal cerebral ischemia in rodents to mimic human stroke.
- Procedure: As described in studies like Feng et al. (2019), adult male Sprague-Dawley rats are anesthetized.<sup>[7]</sup> The common carotid artery is exposed, and a nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the

origin of the middle cerebral artery. After a set period (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion. Neurological deficit scores are assessed, and brain tissue is collected for analysis of infarct volume (e.g., by TTC staining) and molecular markers. Ginkgolide B or vehicle is typically administered intravenously at the time of reperfusion.[7]

## 2. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

- Objective: To induce a systemic or central inflammatory response to study the effects of anti-inflammatory agents.
- In Vivo Procedure: As detailed by Ju et al. (2020), C57BL/6 mice are given an intraperitoneal or intracerebroventricular injection of LPS.[11] Ginkgolide B is administered prior to or following the LPS challenge. After a specified time, brain tissue (e.g., hippocampus, striatum) is harvested to measure levels of pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) via ELISA or Western blot.[11]
- In Vitro Procedure: BV2 microglial cells are cultured and stimulated with LPS (e.g., 1  $\mu$ g/mL) in the presence or absence of varying concentrations of Ginkgolide B. Cell culture supernatants are collected to measure secreted cytokines and nitric oxide (using the Griess assay).[11]

## 3. Cancer Xenograft Model

- Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
- Procedure: As described by Jiang et al. (2024), human cancer cells (e.g., AGS gastric cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[15][18] Once tumors reach a palpable size, mice are randomized into groups and treated with Ginkgolide B (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and analyzed for protein expression (e.g., EMT markers) via immunohistochemistry or Western blot.[15][18]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolide B for Myocardial Ischemia/Reperfusion Injury: A Preclinical Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 7. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 8. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cardiac dysfunction is attenuated by ginkgolide B via reducing oxidative stress and fibrosis in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ginkgolide B Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ginkgolide B: A Comparative Review of Its Therapeutic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605508#literature-review-of-ginkgolide-b-therapeutic-effects]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)